molecular formula C11H11N3O B2871806 6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one CAS No. 1146290-21-2

6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2871806
CAS No.: 1146290-21-2
M. Wt: 201.229
InChI Key: KZDYQMUJMPFBAQ-UHFFFAOYSA-N
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Description

6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one (CAS 1146290-21-2) is a high-purity chemical compound supplied for scientific research and development. This molecule belongs to the class of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are recognized in medicinal chemistry as privileged structures due to their wide range of therapeutic and pharmacological properties . Research into DHPMs has demonstrated their potential in diverse biological activities, including serving as antitumor agents , A2B adenosine receptor antagonists for conditions like diabetes and COPD , and exhibiting antiviral, anti-inflammatory, and antibacterial profiles . The structural motif of the dihydropyrimidinone core is classically synthesized via the Biginelli reaction , a versatile multi-component reaction that allows for significant structural diversification . The specific substitution pattern of this compound—featuring an ethyl group at the 6-position and a pyridin-4-yl group at the 2-position—makes it a valuable intermediate for structure-activity relationship (SAR) studies and for the design of novel bioactive molecules . This product is intended for laboratory use as a chemical reference standard or for further chemical synthesis and biological screening. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-2-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-9-7-10(15)14-11(13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDYQMUJMPFBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 4-cyanopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often include refluxing in a suitable solvent such as acetonitrile or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following analogs are compared based on substituent modifications (Table 1):

Table 1: Structural Comparison of DHPM Derivatives

Compound Name Pyridine Substituent Position Additional Substituents Molecular Formula CAS Number
6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one 4-position None C11H11N3O Not provided
6-Ethyl-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one 3-position None C11H11N3O Not provided
2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one 3-position 6-Chloro C11H10ClN3O 1258640-17-3

Key Observations :

Positional Isomerism: The pyridine substituent position (3- vs. 4-) influences electronic distribution.

Chlorination Effects : The chlorine atom in 2-(6-chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one introduces steric bulk and electron-withdrawing properties, which may enhance stability or alter binding interactions in biological systems .

Comparison :

  • FeCl3 is widely used for DHPM synthesis due to its low cost and high yields .
  • Ionic liquids (e.g., [BMIM]PF6) offer greener alternatives but require optimization for specific substituents. For example, electron-deficient pyridine rings (e.g., chlorinated analogs) may necessitate adjusted reaction times or temperatures .

Biological Activity

6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one (CAS No. 1146290-21-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H11N3O, with a molecular weight of 201.22 g/mol. The structure consists of a pyrimidinone core substituted with an ethyl group and a pyridine moiety, which may contribute to its biological activity.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may possess anticancer properties. For example, piperidine derivatives have been noted for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival . Although direct evidence for the anticancer activity of this compound is not extensively documented, the structural features align with known bioactive compounds in cancer therapy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Similar pyrimidine derivatives have been implicated in the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's . The presence of nitrogen atoms within the heterocyclic structure is believed to enhance binding affinity and selectivity towards these enzymes.

Case Studies

  • Anti-Tubercular Activity : A study highlighted the anti-tubercular potential of dihydropyrimidine derivatives, where modifications to the pyridine ring significantly affected their activity against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.
  • Cytotoxicity in Cancer Models : Investigations into structurally related compounds revealed that certain dihydropyrimidines exhibited cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further research into this compound as a potential anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialDihydropyrimidinesMIC = 4–32 µg/mL against MTB
AnticancerPiperidine DerivativesInduction of apoptosis in cancer cells
Enzyme InhibitionPyrimidine DerivativesInhibition of AChE and BuChE

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